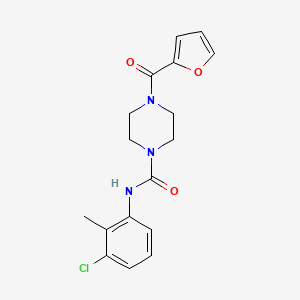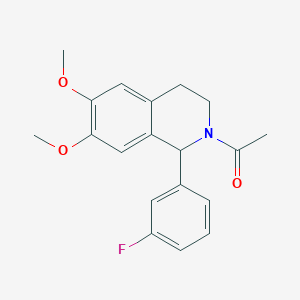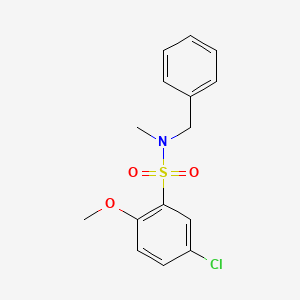
1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, commonly known as CPP-115, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has shown promising results in preclinical studies for the treatment of epilepsy, anxiety disorders, and substance abuse disorders. CPP-115 has also been investigated for its potential use as a cognitive enhancer and neuroprotective agent.
Wirkmechanismus
CPP-115 exerts its pharmacological effects by inhibiting the enzyme 1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one aminotransferase, which leads to an increase in the concentration of this compound in the brain. This compound is the primary inhibitory neurotransmitter in the central nervous system, and its enhanced activity leads to a decrease in neuronal excitability, resulting in a reduction in seizure activity, anxiety, and substance abuse behaviors.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the concentration of this compound in the brain, leading to a reduction in neuronal excitability and seizure activity. The compound has also been shown to reduce anxiety-like behaviors in animal models. In addition, CPP-115 has been investigated for its neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 is a potent and selective inhibitor of 1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one aminotransferase, making it an excellent tool for investigating the role of this compound in various neurological and psychiatric disorders. However, the complex synthesis method and the high cost of the compound may limit its use in some laboratory experiments.
Zukünftige Richtungen
For research include investigating the safety and efficacy of CPP-115 in clinical trials, exploring its potential use as a cognitive enhancer, and investigating its neuroprotective effects in neurodegenerative disorders.
Conclusion:
CPP-115 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. The compound's ability to inhibit 1-(cyclopropylmethyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one aminotransferase and increase the concentration of this compound in the brain makes it a promising tool for investigating the role of this compound in these disorders. While further research is needed to determine its potential therapeutic applications in humans, CPP-115 represents an exciting avenue of research in the field of neuroscience.
Synthesemethoden
CPP-115 is synthesized by a multi-step process that involves the reaction of 4-fluorobenzylamine with 1-(cyclopropylmethyl)piperazine to form the intermediate compound, which is then treated with isopropyl chloroformate to yield the final product. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry and advanced laboratory facilities.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O/c1-14(2)18-13-21(11-15-3-4-15)10-9-19(23)22(18)12-16-5-7-17(20)8-6-16/h5-8,14-15,18H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRTZVFMGJEDKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5433194.png)
![5-[(methyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)methyl]pyrimidin-2-amine](/img/structure/B5433198.png)
![2-methyl-3-phenyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5433204.png)
amine dihydrochloride](/img/structure/B5433216.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5433230.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5433234.png)
![2-(1-pyrrolidinyl)-4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5433244.png)


![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)

![1-(3-methylbenzyl)-4-[4-(2-pyridinyl)benzyl]piperazine](/img/structure/B5433294.png)